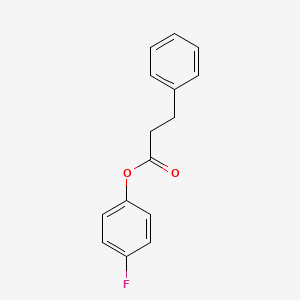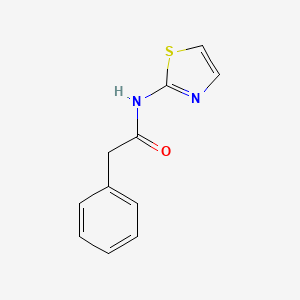![molecular formula C11H13N3O2 B5918059 [1-BENZYL-3-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]METHANOL](/img/structure/B5918059.png)
[1-BENZYL-3-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]METHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Benzyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-benzyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of benzyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-benzyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base or catalyst.
Major Products:
- Oxidation of the hydroxymethyl group can yield benzyl triazole carboxylic acid.
- Reduction can produce benzyl triazole alcohol or amine derivatives.
- Substitution reactions can lead to various benzyl triazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and conductivity.
Biology:
Antimicrobial Agents: Triazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Medicine:
Anticancer Activity: Research has indicated that triazole derivatives may possess anticancer properties, making them candidates for cancer therapy.
Antiviral Agents:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical drugs.
Agrochemicals: It can be utilized in the development of agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of [1-benzyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyl and hydroxymethyl groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound is structurally similar but differs in the position of the hydroxymethyl group.
1-Benzyl-5-(hydroxymethyl)-1H-imidazole: Another similar compound with an imidazole ring instead of a triazole ring.
1-Benzyl-3-hydroxymethylpiperidine: This compound contains a piperidine ring instead of a triazole ring.
Uniqueness: The unique combination of the triazole ring, benzyl group, and hydroxymethyl group in [1-benzyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol imparts distinct chemical and biological properties. The triazole ring provides stability and resistance to metabolic degradation, while the benzyl and hydroxymethyl groups enhance its binding affinity and specificity towards molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
[1-benzyl-5-(hydroxymethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-7-10-12-11(8-16)14(13-10)6-9-4-2-1-3-5-9/h1-5,15-16H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPPBQNBQDIYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)


![15-(Benzylsulfanyl)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)

![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)





![1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B5918067.png)

